molecular formula C16H30O3 B7770654 5-Oxohexadecanoic acid CAS No. 70444-63-2

5-Oxohexadecanoic acid

Cat. No.: B7770654
CAS No.: 70444-63-2
M. Wt: 270.41 g/mol
InChI Key: YPCLNPGINNEYIB-UHFFFAOYSA-N
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Description

5-Oxohexadecanoic acid is a long-chain fatty acid with the molecular formula C16H30O3 It is characterized by the presence of a keto group at the fifth carbon position of the hexadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxohexadecanoic acid typically involves the oxidation of hexadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For instance, the use of palladium on activated charcoal as a catalyst in the presence of hydrogen can facilitate the selective oxidation of hexadecanoic acid to this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Oxohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).

Major Products Formed:

    Oxidation: Conversion to hexadecanedioic acid.

    Reduction: Formation of 5-hydroxyhexadecanoic acid.

    Substitution: Formation of various substituted hexadecanoic acid derivatives.

Scientific Research Applications

5-Oxohexadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxohexadecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as cytochrome P450 enzymes, which oxidize it to produce various metabolites . These metabolites can then participate in different biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Uniqueness: 5-Oxohexadecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical and biological properties. Its reactivity and interaction with enzymes differ from other keto derivatives, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-oxohexadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLNPGINNEYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990651
Record name 5-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70444-63-2
Record name 5-Oxohexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070444632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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